molecular formula C21H21NO4 B4015500 (4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid

(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid

Cat. No. B4015500
M. Wt: 351.4 g/mol
InChI Key: MXBLUDAOWUPHQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex organic molecules like phenylacetic acids often involves multi-step chemical reactions, starting from simpler precursors. For compounds containing cyclohexenyl and methoxyphenyl groups, a common approach might include the formation of the cyclohexenyl core, followed by functionalization with the appropriate phenyl and methoxy groups. Advanced techniques such as Suzuki coupling reactions could be instrumental in forming carbon-carbon bonds between aromatic units, facilitating the synthesis of biphenyl structures as seen in related compounds (Xie Wen-n, 2014).

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is characterized by the presence of a phenyl ring attached to an acetic acid moiety. The inclusion of additional functional groups (e.g., methoxy, amino) introduces complexity into the molecule, affecting its electronic structure, conformational stability, and reactivity. Techniques such as NMR spectroscopy and X-ray crystallography can provide detailed insights into the molecular structure, revealing how substituents influence the overall molecular geometry and electronic distribution.

Chemical Reactions and Properties

Phenylacetic acid derivatives undergo a variety of chemical reactions, including esterification, amidation, and conjugation with other molecules. These reactions can modify the compound's chemical properties, influencing its solubility, reactivity, and biological activity. For instance, conjugation with saccharides or amino acids can enhance the compound's solubility and bioavailability (Pei et al., 2016).

Safety and Hazards

This compound is considered hazardous. It severely irritates the skin and eyes and may be toxic if ingested .

properties

IUPAC Name

2-[4-[[5-(4-methoxyphenyl)-3-oxocyclohexen-1-yl]amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-26-20-8-4-15(5-9-20)16-11-18(13-19(23)12-16)22-17-6-2-14(3-7-17)10-21(24)25/h2-9,13,16,22H,10-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBLUDAOWUPHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid
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(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid
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(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid
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(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid
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(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid
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(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid

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